molecular formula C7H13NS B14403308 4,4,5,5-Tetramethyl-4,5-dihydro-1,3-thiazole CAS No. 87951-47-1

4,4,5,5-Tetramethyl-4,5-dihydro-1,3-thiazole

Cat. No.: B14403308
CAS No.: 87951-47-1
M. Wt: 143.25 g/mol
InChI Key: HAVRCRPWXGRDKI-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-4,5-dihydro-1,3-thiazole is an organic compound characterized by its unique thiazole ring structure. This compound is notable for its stability and reactivity, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-4,5-dihydro-1,3-thiazole typically involves the reaction of appropriate thioamides with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as sodium hydride.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5-Tetramethyl-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alkoxides under basic conditions.

Major Products:

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole compounds.

Scientific Research Applications

4,4,5,5-Tetramethyl-4,5-dihydro-1,3-thiazole finds applications in various scientific domains:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets, leading to various biochemical effects. The thiazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 2,4,4,6-Tetramethyl-4,5-dihydro-1,3-oxazine
  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

Comparison: 4,4,5,5-Tetramethyl-4,5-dihydro-1,3-thiazole is unique due to its thiazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

87951-47-1

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

4,4,5,5-tetramethyl-1,3-thiazole

InChI

InChI=1S/C7H13NS/c1-6(2)7(3,4)9-5-8-6/h5H,1-4H3

InChI Key

HAVRCRPWXGRDKI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(SC=N1)(C)C)C

Origin of Product

United States

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